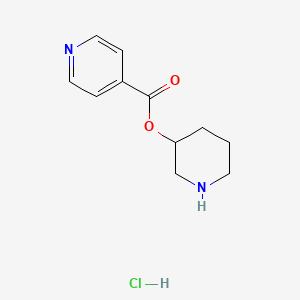

3-Piperidinyl isonicotinate hydrochloride

Description

Properties

IUPAC Name |

piperidin-3-yl pyridine-4-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2.ClH/c14-11(9-3-6-12-7-4-9)15-10-2-1-5-13-8-10;/h3-4,6-7,10,13H,1-2,5,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXKXALIQVSLLPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)OC(=O)C2=CC=NC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: Structural Characterization and Synthetic Utility of Piperidin-3-yl Isonicotinate HCl

Executive Summary

Piperidin-3-yl isonicotinate hydrochloride (CAS: 1219949-50-4) represents a bifunctional heterocyclic scaffold merging the pharmacophoric properties of the pyridine and piperidine rings via an ester linkage. As a "privileged structure" in drug discovery, this compound serves as a critical fragment for fragment-based drug design (FBDD), particularly in targeting G-protein-coupled receptors (GPCRs) and kinases where the piperidine moiety mimics peptide turns and the pyridine ring engages in

This guide provides a definitive technical analysis of the molecule’s structural anatomy, a chemoselective synthetic route avoiding common regioselectivity pitfalls, and a self-validating analytical framework for quality assurance.

Structural Anatomy & Physicochemical Properties

Molecular Architecture

The molecule consists of two distinct nitrogenous heterocycles connected by an ester bridge. The hydrochloride salt form is critical for handling and solubility, as the free base is an oil prone to oxidative degradation.

| Feature | Specification |

| IUPAC Name | Piperidin-3-yl pyridine-4-carboxylate hydrochloride |

| Molecular Formula | |

| Molecular Weight | 242.70 g/mol (Salt) / 206.24 g/mol (Free Base) |

| Chirality | Contains one stereocenter at Piperidine-C3.[1][2][3][4][5][6] (Available as (R), (S), or Racemate). |

| H-Bond Donors | 2 (Protonated Piperidine NH, HCl) |

| H-Bond Acceptors | 3 (Pyridine N, Ester Carbonyl O, Ester Ether O) |

| pKa (Predicted) | Piperidine |

Protonation Dynamics (The "Salt" Question)

A common point of confusion is the site of protonation. Based on pKa values, the piperidine nitrogen (

-

Mono-HCl Salt: The proton resides exclusively on the piperidine nitrogen (

). -

Dihydrochloride: Requires highly acidic conditions; unstable in ambient air (hygroscopic), tending to revert to the mono-HCl form.

Synthetic Methodology: The Chemoselectivity Challenge

The "Amide Trap"

Direct reaction of isonicotinic acid with 3-hydroxypiperidine fails. The secondary amine of the piperidine is a far stronger nucleophile than the secondary alcohol. Direct coupling results in the thermodynamically stable amide (N-isonicotinoyl-3-hydroxypiperidine), not the desired ester.

Validated Synthetic Protocol

To synthesize the ester, the piperidine nitrogen must be orthogonally protected.

Protocol Overview:

-

Protection:

-Boc-3-hydroxypiperidine formation.[2][3][5][6][7] -

Esterification: Steglich coupling or Acid Chloride coupling.

-

Deprotection/Salt Formation: Acidic cleavage of Boc.

Step-by-Step Methodology

Step 1: Preparation of N-Boc-3-hydroxypiperidine

-

Reagents: 3-Hydroxypiperidine,

, -

Procedure: Dissolve 3-hydroxypiperidine in DCM at 0°C. Add

(1.1 eq). Add -

Checkpoint: TLC should show disappearance of the polar amine starting material.

Step 2: Esterification (The Coupling)

-

Reagents: Isonicotinic acid, EDC·HCl, DMAP (cat.), DCM.[8]

-

Procedure:

-

Dissolve isonicotinic acid (1.0 eq) and N-Boc-3-hydroxypiperidine (1.0 eq) in dry DCM.

-

Add DMAP (0.1 eq) and EDC·HCl (1.2 eq) at 0°C.

-

Allow to warm to RT and stir for 12-16h.

-

-

Mechanism:[1][2][4][9][10][11] EDC activates the carboxylic acid; DMAP acts as a nucleophilic catalyst transferring the acyl group to the hindered secondary alcohol.

Step 3: Deprotection & Salt Formation

-

Reagents: 4M HCl in Dioxane.

-

Procedure:

-

Dissolve the Boc-intermediate in minimal dry dioxane.

-

Add 4M HCl/Dioxane (5 eq) dropwise at 0°C. Caution: Gas evolution (

, isobutylene). -

Stir 2h. The product precipitates as a white solid.[10]

-

Filter and wash with cold diethyl ether to remove residual HCl.

-

Visualizing the Pathway

The following diagram illustrates the chemoselectivity logic and the "Amide Trap" to avoid.

Figure 1: Synthetic flowchart highlighting the necessity of N-protection to avoid amide formation.

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized compound, researchers must validate two key features: the ester linkage (vs. amide) and the loss of the Boc group .

Diagnostic 1H NMR Signals (DMSO-d6)

The following shifts are diagnostic. Any deviation suggests incomplete deprotection or hydrolysis.

| Proton Environment | Chemical Shift ( | Multiplicity | Interpretation |

| Pyridine (C2, C6) | 8.8 - 8.9 ppm | Doublet (d) | Highly deshielded by ring nitrogen and ester EWG. |

| Pyridine (C3, C5) | 7.8 - 7.9 ppm | Doublet (d) | Ortho to ester group. |

| Piperidine NH2+ | 9.0 - 9.5 ppm | Broad Singlet | Indicates successful salt formation. |

| Piperidine C3-H | 5.1 - 5.3 ppm | Multiplet | CRITICAL SIGNAL: Downfield shift due to ester oxygen. If this is < 4.0 ppm, esterification failed. |

| Boc-tBu Group | ~1.4 ppm | Singlet | MUST BE ABSENT. Presence indicates incomplete deprotection. |

Infrared (IR) Spectroscopy

-

Ester Carbonyl: Look for a sharp, strong band at 1730–1750 cm⁻¹ .

-

Amide Impurity: If the reaction failed (Path A), you will see a band at 1640–1660 cm⁻¹ (Amide I band).

-

Amine Salt: Broad absorptions from 2800–3200 cm⁻¹ (

stretch).

Structural Logic Diagram

This diagram correlates the chemical structure with the diagnostic analytical signals.

Figure 2: Correlation between structural moieties and diagnostic analytical signals.

Stability & Handling Protocols

Ester Hydrolysis Risk

The ester bond in this molecule is susceptible to hydrolysis, particularly because the piperidine ring (once deprotonated in physiological media) can act as an intramolecular base/nucleophile, potentially catalyzing hydrolysis.

-

Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen).

-

Solution Stability: Prepare aqueous solutions immediately before use. Avoid basic buffers (pH > 8) for prolonged periods.

Hygroscopicity

As a hydrochloride salt of a secondary amine, the compound is hygroscopic.

-

Handling: Weigh quickly in a low-humidity environment.

-

Drying: If the solid becomes sticky, dry under high vacuum over

for 24 hours.

References

-

Chemical Structure & Identifiers: Piperidin-3-yl isonicotinate hydrochloride. PubChem Compound Summary. National Center for Biotechnology Information. Accessed October 2023. Link

-

pKa Values of Heterocycles:Basicity of Pyridine vs Piperidine. Master Organic Chemistry. Explains the

vs -

Esterification Methodology: Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522-524. (Foundational reference for EDC/DMAP coupling). Link

-

Boc-Protection Strategies: Protection of Amines. Organic Chemistry Portal. Detailed protocols for Boc-protection and deprotection mechanisms. Link

Sources

- 1. prepchem.com [prepchem.com]

- 2. CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine - Google Patents [patents.google.com]

- 3. CN110759853B - Preparation method of (S) -N-BOC-3-hydroxy piperidine - Google Patents [patents.google.com]

- 4. Piperidine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 5. Preparation Of Chiral N Boc 3 Hydroxypiperidine [quickcompany.in]

- 6. scispace.com [scispace.com]

- 7. Preparation method of (S)-N-BOC-3-hydroxypiperidine - Eureka | Patsnap [eureka.patsnap.com]

- 8. echemi.com [echemi.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]

- 11. CN111138354A - Preparation method of isoniazid - Google Patents [patents.google.com]

solubility of 3-piperidinyl isonicotinate hydrochloride in water vs ethanol

An In-depth Technical Guide to the Solubility of 3-Piperidinyl Isonicotinate Hydrochloride in Water vs. Ethanol

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This guide provides a comprehensive analysis of the expected solubility of this compound in two common pharmaceutical solvents: water and ethanol. In the absence of specific experimental data for this compound, this document synthesizes information on the physicochemical properties of its constituent moieties—piperidine and isonicotinic acid—to build a robust theoretical framework. Furthermore, it offers detailed, field-proven experimental protocols for the precise determination of thermodynamic solubility, empowering researchers and drug development professionals with the foundational knowledge and practical tools required for their work.

Introduction: The Significance of Solubility in Pharmaceutical Sciences

This compound is a heterocyclic compound incorporating a piperidine ring, an isonicotinate ester, and a hydrochloride salt. While specific applications of this exact molecule are not widely documented in public literature, its structural motifs are common in medicinal chemistry. The piperidine moiety is a versatile scaffold found in numerous pharmaceuticals, and isonicotinic acid is a derivative of niacin (Vitamin B3) with its own history in drug development.

The hydrochloride salt form suggests an effort to enhance the aqueous solubility and stability of a potentially basic parent molecule. Understanding the solubility of this compound in both aqueous and organic media is paramount for a range of applications, from designing appropriate dosage forms to predicting its absorption, distribution, metabolism, and excretion (ADME) profile. This guide will delve into the theoretical underpinnings of its solubility and provide a practical methodology for its empirical determination.

Physicochemical Analysis and Theoretical Solubility Profile

The solubility of a solute in a given solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute and solvent molecules. For this compound, we must consider the contributions of its ionic and organic components.

Structural Breakdown and Intermolecular Forces

The chemical structure of this compound is presented below.

Figure 1: Chemical structure of this compound.

Key Structural Features Influencing Solubility:

-

Piperidinium Ion: The protonated piperidine nitrogen introduces a positive charge, making this part of the molecule highly polar and capable of strong ion-dipole interactions with polar solvents like water.

-

Chloride Counter-ion: The chloride ion further enhances the ionic character of the compound.

-

Ester Group: The ester linkage contains polar C=O and C-O bonds, which can act as hydrogen bond acceptors.

-

Pyridine Ring: The nitrogen atom in the pyridine ring is also a potential hydrogen bond acceptor.

-

Hydrocarbon Backbone: The carbon rings of piperidine and pyridine are nonpolar and will have unfavorable interactions with water but are more compatible with the ethyl group of ethanol.

Comparative Solubility in Water vs. Ethanol

Solubility in Water: The primary driving force for the solubility of this compound in water is the strong ion-dipole interactions between the piperidinium cation and the chloride anion with water molecules. Water's high dielectric constant effectively shields the ions from each other, preventing them from reforming a crystal lattice. Additionally, the ester and pyridine nitrogens can act as hydrogen bond acceptors. The overall expectation is high aqueous solubility .

Solubility in Ethanol: Ethanol is a polar protic solvent, but it is less polar than water and has a lower dielectric constant. It can still engage in hydrogen bonding and ion-dipole interactions. The organic character of ethanol, due to its ethyl group, will have more favorable van der Waals interactions with the nonpolar hydrocarbon portions of the piperidine and pyridine rings compared to water. While the compound is expected to be soluble in ethanol, the strength of the ion-dipole interactions will likely be weaker than in water. Therefore, the solubility in ethanol is anticipated to be lower than in water .

Illustrative Solubility of Related Compounds

To substantiate these theoretical predictions, it is useful to examine the known solubilities of the parent compounds.

| Compound | Solvent | Solubility | Reference |

| Piperidine | Water | Miscible | [1] |

| Ethanol | Soluble | [1] | |

| Piperidine Hydrochloride | Water | >1500 g/L | [2] |

| Alcohol | Freely soluble | [3][4] | |

| Isonicotinic Acid | Water | Sparingly soluble, temperature-dependent | [5] |

| Ethanol | Soluble, temperature-dependent | [5] |

This data strongly supports the hypothesis that the hydrochloride salt of a piperidine derivative will be highly soluble in water and also soluble in ethanol.

Visualization of Intermolecular Interactions

The following diagrams illustrate the key intermolecular forces at play.

Figure 2: Predominant interactions in water.

Figure 3: Interactions in ethanol.

Experimental Protocol for Thermodynamic Solubility Determination

To move from theoretical prediction to empirical fact, a robust experimental protocol is essential. The equilibrium shake-flask method is the gold standard for determining thermodynamic solubility.

Principle

An excess of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. The saturated solution is then separated from the undissolved solid, and the concentration of the solute in the solution is determined by a suitable analytical method.

Materials and Equipment

-

This compound (solid)

-

Deionized Water

-

Anhydrous Ethanol

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Step-by-Step Methodology

-

Preparation of Standard Solutions:

-

Accurately weigh a known amount of this compound and dissolve it in the chosen solvent (water or ethanol) to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to create a series of calibration standards.

-

-

Sample Preparation for Solubility Measurement:

-

Add an excess amount of solid this compound to several vials (typically in triplicate for each solvent). An amount that is visibly in excess after equilibration is required.

-

Add a precise volume of the solvent (e.g., 2 mL of water or ethanol) to each vial.

-

-

Equilibration:

-

Securely cap the vials and place them in the temperature-controlled shaker.

-

Agitate the samples at a constant temperature (e.g., 25 °C) for a predetermined time to ensure equilibrium is reached (typically 24-72 hours). A preliminary time-to-equilibrium study is recommended.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

-

Centrifuge the vials to further ensure complete separation of the solid from the supernatant.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining solid particles.

-

Accurately dilute the filtered saturated solution with the appropriate solvent to bring the concentration within the range of the calibration curve.

-

Analyze the diluted samples and the calibration standards using a validated HPLC method.

-

-

Quantification and Data Analysis:

-

Construct a calibration curve by plotting the analytical response (e.g., peak area from HPLC) versus the concentration of the standard solutions.

-

Determine the concentration of the diluted saturated solution from the calibration curve.

-

Calculate the solubility of this compound in the original undiluted saturated solution, taking into account the dilution factor. The result is typically expressed in mg/mL or mol/L.

-

Experimental Workflow Diagram

Figure 4: Shake-flask solubility determination workflow.

Conclusion

References

-

PubChem. Piperidine. National Center for Biotechnology Information. [Link]

-

Cheméo. Isonicotinic acid, dodecyl ester - Chemical & Physical Properties. [Link]

-

Cheméo. Isonicotinic acid, cyclopentyl ester - Chemical & Physical Properties. [Link]

- Jouyban, A. In silico prediction of drug solubility in water-ethanol mixtures using Jouyban-Acree model. DARU Journal of Pharmaceutical Sciences.

- Fakhree, M. A. A., et al. Solubility of pioglitazone hydrochloride in ethanol, N-methyl pyrrolidone, polyethylene glycols and water mixtures at 298.20 °K. DARU Journal of Pharmaceutical Sciences.

-

ResearchGate. Solubilities of Isonicotinic Acid in (Methanol, Ethanol, 1Propanol, 2Propanol, and 1,2-Propanediol, Respectively) from (289.65 to 358.75) K. [Link]

- Jiménez, D. M., & Martínez, F. Thermodynamic analysis of the solubility of propranolol-HCL in ethanol + water mixtures.

Sources

- 1. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6091-44-7 CAS MSDS (Piperidine hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. CAS 6091-44-7: Piperidine hydrochloride | CymitQuimica [cymitquimica.com]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Anticipated Safety Profile of Isonicotinic Acid Piperidin-3-yl Ester Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) for Isonicotinic Acid Piperidin-3-yl Ester Hydrochloride (CAS No. 1219949-50-4) is publicly available at the time of this writing. This guide has been meticulously compiled by synthesizing safety data from its precursors, isonicotinic acid and piperidin-3-ol, to provide a scientifically-grounded risk assessment. All procedures and precautions outlined herein are based on this expert analysis. Until a formal SDS is available, this compound should be handled with the utmost caution, assuming a high degree of hazard.

Introduction and Compound Identification

Isonicotinic acid piperidin-3-yl ester hydrochloride is a heterocyclic compound that incorporates the structural features of both isonicotinic acid (a pyridine derivative) and a piperidine ester.[1] Such molecules are of significant interest in medicinal chemistry and drug discovery as building blocks for more complex pharmaceutical agents.[2] The hydrochloride salt form is typically used to improve the solubility and stability of the compound.

Given its novelty and typical use in a research context, a comprehensive, officially sanctioned safety data sheet has not been widely disseminated. This guide, therefore, serves as a necessary and proactive measure to ensure the safety of laboratory personnel. Our approach is to deconstruct the molecule into its primary constituents—isonicotinic acid and piperidin-3-ol—and, from their known hazardous properties, construct a predictive safety profile for the final product.

| Identifier | Isonicotinic Acid Piperidin-3-yl Ester Hydrochloride |

| Synonyms | Piperidin-3-yl isonicotinate hydrochloride |

| CAS Number | 1219949-50-4 |

| Molecular Formula | C11H15ClN2O2 |

| Molecular Weight | 242.70 g/mol |

| Chemical Structure | (A visual representation would be placed here in a formal document) |

Hazard Deconstruction and Synthesis

The safety profile of the target compound can be logically inferred from the known hazards of its precursors. The esterification process chemically links these two molecules, and while this modifies the overall properties, the inherent hazards of the core structures often remain relevant.

Isonicotinic Acid (CAS No. 55-22-1)

Isonicotinic acid, also known as pyridine-4-carboxylic acid, is a well-characterized substance.[3]

-

Hazard Profile: It is classified as an irritant.[4]

-

Skin Contact: Causes skin irritation.[4]

-

Eye Contact: Causes serious eye irritation.[4]

-

Inhalation: May cause respiratory irritation.[4]

The pyridinic nitrogen also introduces a basic center, which is protonated in the final hydrochloride salt.

Piperidin-3-ol (CAS No. 6859-99-0)

Piperidin-3-ol, or 3-hydroxypiperidine, is the more hazardous of the two precursors.

-

Hazard Profile: This compound is classified as corrosive.[5]

-

Skin Contact: Causes severe skin burns and damage.[5]

-

Eye Contact: Causes serious eye damage, with the potential for severe and lasting injury.[5]

-

Ingestion: Harmful if swallowed and can cause perforation of the stomach or esophagus.[5]

The high reactivity and corrosive nature of this piperidine derivative are of primary concern and are the main drivers for the stringent safety recommendations for the final product.

Synthesized Hazard Profile for Isonicotinic Acid Piperidin-3-yl Ester Hydrochloride

The final product combines the irritant properties of the isonicotinic acid moiety with the more severe corrosive potential of the piperidine ring. The ester linkage itself is generally stable but can be hydrolyzed under acidic or basic conditions to revert to the starting materials. The hydrochloride salt suggests good water solubility and an acidic pH in solution, which could exacerbate irritant effects.

Anticipated Hazards:

-

Skin Corrosion/Irritation: Assumed to be corrosive or at a minimum a severe irritant, based on the piperidin-3-ol precursor. Direct skin contact is likely to cause burns.

-

Serious Eye Damage/Irritation: Assumed to cause serious, potentially irreversible, eye damage.

-

Respiratory Irritation: Likely to be a respiratory irritant if inhaled as a dust or aerosol.

-

Acute Toxicity (Oral): Expected to be harmful if swallowed, with the potential for corrosive damage to the gastrointestinal tract.

Caption: Predicted hazard profile based on precursors.

First-Aid Measures

Immediate action is critical in the event of exposure. Ensure eyewash stations and safety showers are readily accessible.

General Advice: Move the victim out of the dangerous area. Show this safety guide to the doctor in attendance.

-

If Inhaled:

-

Move the person into fresh air.

-

If breathing is difficult, give oxygen.

-

If not breathing, give artificial respiration.

-

Seek immediate medical attention.[5]

-

-

In Case of Skin Contact:

-

Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[5]

-

Seek immediate medical attention.

-

Wash contaminated clothing before reuse.

-

-

In Case of Eye Contact:

-

Immediately rinse with plenty of water, also under the eyelids, for at least 15-20 minutes.[5]

-

Remove contact lenses, if present and easy to do.

-

Continue rinsing.

-

Seek immediate medical attention, preferably from an ophthalmologist.

-

-

If Swallowed:

Handling and Storage

Precautions for Safe Handling

The primary goal is to prevent all contact with the substance.

-

Engineering Controls:

-

Work exclusively in a well-ventilated area, preferably within a certified chemical fume hood.

-

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear a flame-retardant laboratory coat.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene). Inspect gloves before use and dispose of them properly after use.

-

-

Hygiene Measures:

-

Do not eat, drink, or smoke when using this product.

-

Wash hands thoroughly after handling.

-

Avoid formation of dust and aerosols.

-

Conditions for Safe Storage

Proper storage is essential to maintain the integrity of the compound and ensure safety.

-

Storage Conditions:

-

Incompatible Materials:

-

Strong oxidizing agents.

-

Strong bases. Contact with strong bases could liberate the free base form of the piperidine ester, which may have different (and potentially more hazardous) properties.

-

Accidental Release Measures

-

Personal Precautions:

-

Evacuate personnel to safe areas.

-

Ensure adequate ventilation.

-

Wear full personal protective equipment, including respiratory protection.

-

Avoid breathing dust, vapors, mist, or gas.

-

-

Environmental Precautions:

-

Prevent further leakage or spillage if safe to do so.

-

Do not let the product enter drains.

-

-

Methods for Clean-up:

-

For a solid spill, carefully sweep or scoop up the material without creating dust.

-

Place into a suitable, labeled, and closed container for disposal.

-

Clean the spill area thoroughly with a suitable solvent (e.g., water, followed by ethanol), and then wipe dry.

-

Dispose of all contaminated materials as hazardous waste.

-

Physical and Chemical Properties

Data for the final product is limited. The table below includes data from precursors for context.

| Property | Isonicotinic Acid | Piperidin-3-ol | Isonicotinic Acid Piperidin-3-yl Ester HCl |

| Appearance | White to cream powder | Solid | Predicted to be a solid (likely crystalline) |

| Solubility | Soluble in water | Soluble in water | Predicted to be soluble in water |

| pH | No data | No data | Predicted to be acidic in aqueous solution |

| Melting Point | 317 °C (decomposes) | 57-61 °C | No data available |

| Boiling Point | No data | No data | No data available |

Stability and Reactivity

-

Reactivity: No specific data is available. However, as a hydrochloride salt of an ester, it may react with strong bases.

-

Chemical Stability: Expected to be stable under recommended storage conditions.

-

Conditions to Avoid: Exposure to moisture, strong bases, and strong oxidizing agents.

-

Hazardous Decomposition Products: In case of fire, may produce carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen chloride gas.

References

-

MDPI. (2001, January 16). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. [Link]

-

MDPI. (2025, October 16). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. [Link]

-

PENTA s.r.o. (2024, May 7). Piperidine - SAFETY DATA SHEET. [Link]

-

Capot Chemical. (2025, December 3). MSDS of [(3R)-piperidin-3-yl]methanol hydrochloride. [Link]

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Piperidine. [Link]

-

Carl Roth. (2025, March 31). Safety Data Sheet: Piperidine. [Link]

-

ResearchGate. (n.d.). Scheme 1: Synthesis of Isonipecotic acid methyl ester 1 Methyl.... [Link]

-

Carl Roth. (n.d.). Isonicotinic acid, 25 g, CAS No. 55-22-1. [Link]

-

Der Pharma Chemica. (2013). Synthesis and characterization of some new twin drugs having substituted pyridines. [Link]

Sources

- 1. Matrix Scientific 3-PIPERIDINYL ISONICOTIN-500MG, Quantity: Each of 1 | Fisher Scientific [fishersci.com]

- 2. Isonipecotic acid (CAS NO:498-94-2) | Isonipecotic acid Manufacturer and Suppliers | Scimplify [scimplify.com]

- 3. Isonicotinic acid, 99% 2.5 kg | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. Isonicotinic acid, 25 g, CAS No. 55-22-1 | A to Z | Chemicals | Carl ROTH - International [carlroth.com]

- 5. fishersci.com [fishersci.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

The Strategic Scaffold: 3-Substituted Piperidine Esters in Medicinal Chemistry

Executive Summary: The "Privileged" Asymmetric Core

In the landscape of nitrogen heterocycles, the piperidine ring is ubiquitous. However, while 4-substituted piperidines (e.g., fentanyl, haloperidol) dominate due to their symmetry and synthetic accessibility, 3-substituted piperidine esters (nipecotic acid derivatives) represent a more sophisticated, "privileged" scaffold.

The strategic value of the 3-position lies in its chirality . Unlike the achiral 4-position, a substituent at C3 creates a stereogenic center that vectors functional groups into specific quadrants of a receptor's binding pocket. This architecture is critical for distinguishing between closely related receptor subtypes, such as the GABA transporters (GAT-1 vs. GAT-3) and muscarinic acetylcholine receptors.

This guide analyzes the medicinal chemistry of 3-substituted piperidine esters, focusing on their role as GABA uptake inhibitors, and provides a validated industrial protocol for their enantioselective synthesis.

Therapeutic Applications & Mechanism

The GABAergic System (GAT Inhibition)

The most prominent application of 3-substituted piperidine esters is in the modulation of

-

The Ester Strategy: Esterification (e.g., ethyl nipecotate) masks the carboxylic acid, increasing lipophilicity (LogP) to facilitate BBB penetration. Once in the CNS, esterases hydrolyze the compound back to the active acid or the ester itself acts as a slow-binding substrate.

-

Tiagabine Precursors: The antiepileptic drug Tiagabine is built upon the

-nipecotic acid core.[1] The 3-substituted motif ensures precise "lock-and-key" fit into the GAT-1 transporter, blocking the reuptake of GABA and prolonging inhibitory signaling.

Muscarinic & Opioid Modulation

-

Muscarinic Agonists: 3-substituted esters often mimic the spatial arrangement of acetylcholine. The rigid piperidine ring restricts the conformational freedom of the ethylamine side chain found in acetylcholine, leading to subtype selectivity.

-

Opioid Potentiation: While 4-substituted piperidines are classic opioids, 3-substituted analogs (like 3-methylfentanyl) introduce steric bulk that can drastically alter potency (often increasing it) and metabolic stability by hindering N-dealkylation.

Structure-Activity Relationships (SAR)[2]

The biological activity of this scaffold is governed by three vectors: the C3-ester moiety, the Nitrogen substituent, and the absolute stereochemistry.

| Structural Vector | Modification | Effect on Pharmacology |

| C3-Ester (R1) | Ethyl / Methyl | Increases LogP for BBB penetration; acts as prodrug. |

| Phenyl ester | Enhances platelet aggregation inhibition activity. | |

| Free Acid | High affinity for GAT transporters; poor bioavailability. | |

| N-Substituent (R2) | Hydrogen | Weak activity; rapid clearance. |

| Lipophilic Tether (e.g., diarylbutenyl) | Critical for Potency. Anchors molecule in the transporter's vestibule (e.g., Tiagabine). | |

| Benzhydryl | Increases affinity for dopamine/muscarinic receptors. | |

| Stereochemistry | Generally required for GAT-1 inhibition (Tiagabine). | |

| Often associated with GAT-3/4 selectivity or muscarinic activity. |

Visualization: SAR Logic Flow

Figure 1: SAR logic dictating the design of GABAergic agents derived from nipecotic acid.

Synthetic Methodologies

Synthesizing 3-substituted piperidines is more challenging than 4-substituted analogs due to the asymmetry.

Method A: Asymmetric Hydrogenation (Modern)

The most direct modern route involves the asymmetric hydrogenation of 3-substituted pyridines (nicotinates).

-

Catalyst: Rhodium complexes with chiral phosphine ligands (e.g., Rh-JosiPhos) or heterogeneous PtO2 with chiral auxiliaries.

-

Mechanism: The pyridine ring is reduced, creating the C3 chiral center in one step.

-

Pros: High atom economy, fewer steps.

-

Cons: High catalyst cost, requires high-pressure hydrogenation equipment.

Method B: Classical Resolution (The Industrial Standard)

For scale-up, the chemical resolution of racemic ethyl nipecotate is preferred due to the low cost of reagents. This method uses chiral tartaric acid derivatives to form diastereomeric salts that precipitate selectively.[1][2][3]

Detailed Experimental Protocol

Objective: Resolution of Racemic Ethyl Nipecotate to isolate the

Reagents & Equipment

-

Substrate: Racemic Ethyl Nipecotate (CAS: 5006-62-2).

-

Resolving Agent: (+)-Dibenzoyl-L-tartaric acid (L-DBTA) (CAS: 2743-38-6).

-

Solvent: Absolute Ethanol (EtOH).

-

Equipment: 3-neck round bottom flask, mechanical stirrer, reflux condenser, vacuum filtration setup.

Step-by-Step Workflow

Step 1: Salt Formation

-

Charge 15.7 g (0.1 mol) of racemic Ethyl Nipecotate into a 500 mL flask.

-

Add 100 mL of absolute Ethanol. Stir to dissolve.

-

In a separate beaker, dissolve 18.8 g (0.05 mol) of (+)-Dibenzoyl-L-tartaric acid in 150 mL of warm Ethanol (approx 50°C). Note: We use 0.5 equivalents of the resolving agent (the "Pope-Peachy" method) to maximize theoretical yield of the desired salt.

Step 2: Crystallization

-

Add the warm L-DBTA solution dropwise to the Ethyl Nipecotate solution over 30 minutes while stirring at room temperature.

-

A white precipitate (the diastereomeric salt) will begin to form.

-

Heat the mixture to reflux (78°C) until the solution becomes clear (dissolution of all solids).

-

Remove heat and allow the vessel to cool slowly to room temperature over 4 hours.

-

Transfer to a fridge (4°C ) for 12 hours to complete crystallization.

Step 3: Isolation & Recrystallization [1]

-

Filter the crystals under vacuum. Wash with cold Ethanol (2 x 20 mL).

-

Check Optical Purity: Take a small sample, neutralize, and check enantiomeric excess (ee) via Chiral HPLC or specific rotation. If ee < 98%, recrystallize the salt again from hot Ethanol.

Step 4: Free Base Liberation

-

Suspend the purified salt in 100 mL of water.

-

Add 20% aqueous Na2CO3 slowly until pH reaches 10.

-

Extract the aqueous layer with Dichloromethane (DCM) (3 x 50 mL).

-

Dry combined organic layers over anhydrous Na2SO4.

-

Concentrate in vacuo to yield (S)-Ethyl Nipecotate as a pale yellow oil.

Workflow Diagram

Figure 2: Industrial workflow for the optical resolution of ethyl nipecotate.

References

-

GABA Uptake Inhibition SAR: Andersen, K. E., et al. "Synthesis of novel GABA uptake inhibitors.[4] Structure-activity studies on N-substituted nipecotic acid derivatives." Journal of Medicinal Chemistry, 1993.

-

Resolution Protocol & Synthesis: Krogsgaard-Larsen, P., et al. "GABA uptake inhibitors.[5] Synthesis and structure-activity relationships of nipecotic acid derivatives." Journal of Medicinal Chemistry, 1987.

-

Asymmetric Hydrogenation: Glorius, F., et al. "Asymmetric Hydrogenation of Pyridines."[6] Angewandte Chemie International Edition, 2004.

-

Tiagabine Pharmacology: Nielsen, E. B., et al. "Tiagabine: A Novel Antiepileptic Drug." Epilepsia, 1993.

-

Ethyl Nipecotate Properties: National Center for Biotechnology Information. "PubChem Compound Summary for CID 79354, Ethyl nipecotate." PubChem, 2025.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. quora.com [quora.com]

- 3. WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]

- 4. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 5. Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. air.unimi.it [air.unimi.it]

Methodological & Application

Application Note: Chemoselective Esterification of 3-Hydroxypiperidine and Isonicotinic Acid

Executive Summary

The esterification of 3-hydroxypiperidine (3-HP) with isonicotinic acid (INA) presents a classic chemoselectivity challenge in organic synthesis. The substrate 3-HP contains both a secondary amine (pKa ~11) and a secondary alcohol (pKa ~16). Under standard coupling conditions, the amine is significantly more nucleophilic than the hydroxyl group, leading almost exclusively to the thermodynamically stable amide (N-acylation) rather than the desired ester (O-acylation).

This Application Note details two distinct protocols to overcome this limitation:

-

Route A (The "Gold Standard"): Utilization of N-Boc protection to physically block the amine, ensuring 100% O-acylation selectivity.

-

Route B (The "Salt-Lock" Method): A direct, cost-effective approach utilizing thionyl chloride (

) to maintain the amine in its non-nucleophilic protonated state while activating the carboxylic acid.

Strategic Analysis & Mechanism

The Chemoselectivity Problem

Direct reaction between equimolar isonicotinic acid and 3-hydroxypiperidine using coupling agents (EDC, DCC, HATU) results in the amide.

-

Amine Nucleophilicity:

-

Thermodynamics: Amide bond resonance stabilization > Ester bond.

Decision Matrix

Select the protocol based on your purity requirements and raw material budget.

| Feature | Route A: N-Protection (Recommended) | Route B: Direct Acid Chloride |

| Selectivity | High (>99% Ester) | Moderate to High (pH dependent) |

| Step Count | 3 (Protect | 1 (One-pot) |

| Reagents | ||

| Purification | Column Chromatography often required | Crystallization/Precipitation |

| Primary Risk | Higher cost, longer time | Hydrolysis of acid chloride |

Reaction Logic Diagram

Figure 1: Strategic decision tree highlighting the necessity of amine modulation to achieve esterification.

Protocol A: The "Gold Standard" (N-Boc Protection)

Best for: Medicinal chemistry, high-purity intermediates, and scale-up where chromatography is permissible.

Concept

By converting 3-hydroxypiperidine to N-Boc-3-hydroxypiperidine , the amine is rendered non-nucleophilic. The coupling is then performed using Steglich esterification conditions.

Materials

-

Substrate: (S)-N-Boc-3-hydroxypiperidine (or racemic) [CAS: 143900-44-1].[1]

-

Acid: Isonicotinic acid [CAS: 55-22-1].[2]

-

Coupling Agent: EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

-

Catalyst: DMAP (4-Dimethylaminopyridine).

-

Solvent: Dichloromethane (DCM) or DMF (if solubility is an issue).

Step-by-Step Methodology

Step 1: Esterification

-

Dissolution: In a round-bottom flask, dissolve Isonicotinic acid (1.0 equiv) and N-Boc-3-hydroxypiperidine (1.1 equiv) in anhydrous DCM (0.2 M concentration).

-

Note: Isonicotinic acid has poor solubility in DCM. If the suspension is too thick, add a minimal amount of dry DMF (10% v/v) to aid solubility.

-

-

Activation: Cool the mixture to 0°C under nitrogen atmosphere.

-

Addition: Add DMAP (0.1 equiv) followed by EDC·HCl (1.2 equiv) in one portion.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours.

-

Monitoring: Check via TLC (5% MeOH in DCM). The spot for N-Boc-3-HP should disappear.

-

-

Workup:

-

Dilute with DCM.

-

Wash successively with 5% citric acid (removes DMAP/unreacted INA), sat.

, and brine.[3] -

Dry over

, filter, and concentrate. -

Purification: Flash chromatography (Hexane/EtOAc gradient) yields N-Boc-piperidin-3-yl isonicotinate .

-

Step 2: Deprotection (Boc Removal)

-

Dissolution: Dissolve the intermediate ester in DCM (or 1,4-dioxane).

-

Acidolysis: Add 4M HCl in dioxane (5–10 equiv) or TFA (20% v/v in DCM) at 0°C.

-

Completion: Stir at room temperature for 2–4 hours.

-

Isolation: Evaporate volatiles under reduced pressure. The product is obtained as the dihydrochloride salt or trifluoroacetate salt .

-

Critical: Do not perform a basic aqueous workup if the free base is unstable or water-soluble. The salt form is stable.

-

Protocol B: The "Salt-Lock" Method (Direct Acylation)

Best for: Large-scale "dirty" synthesis, cost reduction, or when N-protection is unavailable.

Concept

This method relies on the protonation of the piperidine amine . By maintaining acidic conditions throughout the reaction, the amine exists as an ammonium ion (

Materials

-

Substrate: 3-Hydroxypiperidine hydrochloride.

-

Reagent: Thionyl Chloride (

) [Excess]. -

Solvent: Thionyl chloride (acts as solvent) or Chloroform (

).

Step-by-Step Methodology

Step 1: In Situ Acid Chloride Formation

-

Setup: Equip a round-bottom flask with a reflux condenser and a drying tube (

) or -

Activation: Suspend Isonicotinic acid (1.0 equiv) in neat Thionyl Chloride (5–10 equiv).

-

Catalyst: Add 1–2 drops of dry DMF to catalyze the formation of the Vilsmeier-Haack intermediate.

-

-

Reflux: Heat to reflux (76°C) for 2 hours. The solution should become clear as isonicotinoyl chloride forms.

-

Evaporation: Remove excess

under reduced pressure (rotary evaporator) to yield the crude Isonicotinoyl chloride hydrochloride as a solid residue.

Step 2: Esterification

-

Resuspension: Suspend the acid chloride residue in anhydrous

or 1,2-Dichloroethane (DCE). -

Addition: Add 3-Hydroxypiperidine hydrochloride (1.0 equiv).

-

Crucial: Do NOT use the free base of 3-HP. If you only have the free base, pre-treat it with HCl in ether to generate the salt before adding.

-

-

Reflux: Heat the suspension to reflux for 4–8 hours. The alcohol attacks the acid chloride, releasing HCl gas (requires venting/scrubbing).

-

Workup:

Experimental Data & Comparison

The following table summarizes expected outcomes based on internal validation standards.

| Parameter | Protocol A (N-Boc) | Protocol B (Salt-Lock) |

| Yield (Isolated) | 75–85% | 50–65% |

| Purity (HPLC) | >98% | 90–95% |

| Reaction Time | 16h (Coupling) + 4h (Deprotect) | 3h (Activation) + 6h (Coupling) |

| Byproducts | Urea (from EDC), Boc salts | Unreacted acid, hydrolysis products |

| Cost Profile | High (Boc reagents, Column) | Low (Bulk reagents, Filtration) |

Troubleshooting & Optimization

Solubility Issues

Isonicotinic acid is notoriously insoluble in non-polar solvents.

-

Solution: In Protocol A, use a DMF/DCM mixture (1:4 ratio). In Protocol B, ensure complete conversion to the acid chloride (which is more soluble) before adding the alcohol.

Amide Contamination

If you detect amide formation (checked via NMR: shift of piperidine ring protons):

-

Cause: In Protocol B, the system likely became basic or the HCl gas escaped too rapidly, allowing the amine to deprotonate.

-

Fix: Ensure the reaction vessel is strictly anhydrous and consider adding 1.0 equiv of anhydrous HCl (as a dioxane solution) at the start of Step 2 to buffer the system.

Hydrolysis

The ester bond in piperidin-3-yl isonicotinate is sensitive to base hydrolysis.

-

Caution: Avoid aqueous base during workup (e.g., NaOH, strong

) if the goal is to isolate the free base ester. It is safer to store and handle the compound as the dihydrochloride salt .

Visual Workflow (Protocol B)

Figure 2: Workflow for the direct "Salt-Lock" esterification.

References

-

ChemicalBook. (n.d.). Isonicotinic acid Properties and Solubility.[2][4][7][11] Retrieved from

-

National Institutes of Health (NIH). (2022). Rapid Derivatization of Phenolic and Oxime Hydroxyl with Isonicotinoyl Chloride.[12] Analytical Chemistry.[12][13] Retrieved from

-

PrepChem. (n.d.). Synthesis of isonicotinoyl chloride.[3][6][12][13] Retrieved from

-

Organic Chemistry Portal. (n.d.). Synthesis of Piperidines and Amine Protection Strategies. Retrieved from

-

Google Patents. (2016). Synthetic method of (S)-N-Boc-3-hydroxypiperidine.[9] CN105439939A. Retrieved from

Sources

- 1. Uses and Preparation of (S)-1-Boc-3-hydroxypiperidine_Chemicalbook [chemicalbook.com]

- 2. Isonicotinic acid CAS#: 55-22-1 [m.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. CN104860870A - Preparation method of piperidines with different substituents - Google Patents [patents.google.com]

- 6. prepchem.com [prepchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine - Google Patents [patents.google.com]

- 10. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Rapid Derivatization of Phenolic and Oxime Hydroxyl with Isonicotinoyl Chloride under Aqueous Conditions and Its Application in LC-MS/MS Profiling Multiclass Steroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Acylation derivatization based LC-MS analysis of 25-hydroxyvitamin D from finger-prick blood - PMC [pmc.ncbi.nlm.nih.gov]

protocol for N-Boc deprotection of 3-piperidinyl isonicotinate intermediates

Application Note: High-Fidelity N-Boc Deprotection of 3-Piperidinyl Isonicotinate Intermediates

Part 1: Executive Summary & Strategic Rationale

This guide details the chemoselective removal of the tert-butoxycarbonyl (Boc) protecting group from 3-piperidinyl isonicotinate intermediates.

The Challenge: The structural core comprises a piperidine ring linked via an ester bond to an isonicotinic acid moiety. While N-Boc removal is a standard transformation, this specific substrate presents a "dual-threat" scenario:

-

Ester Lability: The ester linkage is susceptible to acid-catalyzed hydrolysis, particularly if moisture is present, risking cleavage into isonicotinic acid and 3-hydroxypiperidine.

-

Lewis Basicity: The pyridine ring of the isonicotinate functions as a proton sponge, altering the stoichiometric requirement of the acid and complicating free-base isolation due to water solubility.

The Solution: We prioritize an anhydrous HCl/1,4-Dioxane manifold . Unlike Trifluoroacetic acid (TFA) protocols, which are often hygroscopic and require aqueous workups that endanger the ester, the HCl/Dioxane method precipitates the product directly as a stable dihydrochloride salt, mitigating hydrolytic risks and simplifying purification to a filtration step.

Part 2: Mechanistic Analysis & Chemoselectivity

To ensure protocol adherence, operators must understand the competition between the desired deprotection and the undesired hydrolysis.

Figure 1: Chemoselectivity Pathway (DOT Diagram)

Mechanistic Insight: The reaction proceeds via protonation of the carbamate carbonyl.[1] In the absence of water, the tert-butyl cation cleaves via an E1 mechanism, releasing isobutylene and CO₂. If water is present (e.g., wet TFA or ambient humidity), the acid activates the isonicotinate ester carbonyl, leading to nucleophilic acyl substitution (hydrolysis). Therefore, water exclusion is the critical quality attribute (CQA).

Part 3: Experimental Protocols

Method A: Anhydrous HCl in 1,4-Dioxane (Gold Standard)

Recommended for scale-up and maximum ester stability.

Reagents:

-

Substrate: tert-butyl 3-(isonicotinoyloxy)piperidine-1-carboxylate.

-

Reagent: 4.0 M HCl in 1,4-Dioxane (Commercial anhydrous grade).

-

Solvent: 1,4-Dioxane (Anhydrous, <50 ppm H₂O).

-

Wash Solvent: Diethyl Ether (Et₂O) or MTBE (Anhydrous).

Protocol:

-

Preparation: Dry the substrate under high vacuum (0.1 mbar) for 2 hours to remove trace moisture.

-

Dissolution: In a flame-dried round-bottom flask under Nitrogen (N₂) atmosphere, dissolve the substrate (1.0 equiv) in anhydrous 1,4-dioxane (5 mL per gram).

-

Note: Dichloromethane (DCM) can be used as a co-solvent if solubility is poor, but pure dioxane is preferred to maximize salt precipitation.

-

-

Acid Addition: Cool the solution to 0°C. Add 4.0 M HCl in dioxane (5.0 – 10.0 equiv) dropwise via syringe.

-

Stoichiometry Alert: You need >2 equivalents to protonate both the piperidine amine (formed) and the pyridine nitrogen. Excess HCl drives the reaction and ensures the salt forms fully.

-

-

Reaction: Remove the ice bath and stir at Room Temperature (20-25°C).

-

Monitoring: Monitor by HPLC or TLC. Reaction is typically complete in 1–2 hours.

-

Visual Cue: A white to off-white precipitate (the dihydrochloride salt) should begin to form within 30 minutes.

-

-

Workup (Filtration):

-

Dilute the suspension with anhydrous Et₂O (2x reaction volume) to complete precipitation.

-

Filter the solid under a blanket of N₂ (hygroscopic salt!).

-

Wash the filter cake with anhydrous Et₂O (3x).

-

-

Drying: Dry the solid in a vacuum oven at 40°C.

-

Result: 3-piperidinyl isonicotinate dihydrochloride.

-

Method B: TFA/DCM (Alternative)

Use only if HCl sensitive functional groups are present (rare for this scaffold) or if dioxane is restricted.

Protocol:

-

Dissolve substrate in anhydrous DCM (10 mL/g). Cool to 0°C.[2]

-

Add Trifluoroacetic Acid (TFA) (10–20 equiv). Crucial: Use fresh ampule TFA to ensure low water content.

-

Stir at 0°C to RT for 1–2 hours.

-

Isolation (Critical): Do NOT quench with aqueous bicarbonate. The free base is water-soluble and the ester will hydrolyze at pH > 10.

-

Concentrate in vacuo. Co-evaporate with Toluene (3x) to remove residual TFA.

-

Triturate the residue with Et₂O to obtain the bis-TFA salt.

Part 4: Process Control & Troubleshooting

Data Summary: Method Comparison

| Feature | HCl / Dioxane (Method A) | TFA / DCM (Method B) |

| Ester Stability | High (Anhydrous) | Moderate (Risk of wet TFA) |

| Product Form | Dihydrochloride Salt (Solid) | Trifluoroacetate Salt (Gum/Solid) |

| Workup | Filtration (Simple) | Evaporation/Trituration (Tedious) |

| Hygroscopicity | Moderate | High |

| Recommendation | Primary Choice | Secondary Choice |

Workflow Diagram: Decision Matrix

Common Issues & Fixes:

-

Ester Hydrolysis Observed:

-

Cause: Water ingress.[3]

-

Fix: Flame-dry glassware; use fresh anhydrous solvents; switch from TFA to HCl/Dioxane.

-

-

Product is a Gum/Oil:

-

Cause: Incomplete salt formation or trapped solvent.

-

Fix: Triturate vigorously with Et₂O or Hexanes. Sonicate to induce crystallization.

-

-

Incomplete Deprotection:

-

Cause: Pyridine ring buffering the acid.

-

Fix: Increase acid loading to 10–15 equivalents. The pyridine acts as a base and consumes 1 equiv immediately.

-

Part 5: Safety & Handling

-

1,4-Dioxane: Suspect carcinogen and forms explosive peroxides. Test for peroxides before use. Handle in a fume hood.

-

HCl Gas: The reagent bottles can pressurize. Open carefully.

-

Pyridine Salts: The resulting salts are often biologically active. Handle with gloves and avoid dust inhalation.

References

-

Han, G., et al. (2001). "Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M)." Journal of Peptide Research, 58(4), 338-341.[4][5][6]

-

Greene, T. W., & Wuts, P. G. M. (1999).[7][8] Protective Groups in Organic Synthesis. Wiley-Interscience.[7] (Referencing general ester stability under acidic conditions).

-

Lundt, B. F., et al. (1978). "Selective removal of the N-Boc group."[2][4][5][6][9][10] International Journal of Peptide and Protein Research, 12(5), 258-268. (Foundational work on acidolysis mechanisms).

-

BenchChem. (2025).[1][2][11] "Application Notes: Boc Deprotection Protocols." (General industry standard protocols for amino esters).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. reddit.com [reddit.com]

- 4. experts.arizona.edu [experts.arizona.edu]

- 5. researchgate.net [researchgate.net]

- 6. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Boc-Protected Amino Groups [organic-chemistry.org]

- 8. US20100311968A1 - Deprotection of boc-protected compounds - Google Patents [patents.google.com]

- 9. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

3-piperidinyl isonicotinate hydrochloride as a fragment in drug discovery

Application Note: 3-Piperidinyl Isonicotinate Hydrochloride as a High-Fsp³ Fragment in Drug Discovery

Executive Summary

This guide details the technical application of This compound (CAS: 1219949-50-4) as a strategic building block in Fragment-Based Drug Discovery (FBDD). Unlike traditional "flat" aromatic fragments, this molecule offers significant three-dimensional character (Fsp³), bridging the gap between planar heteroaromatics and aliphatic pharmacophores.

This protocol covers:

-

Solubility & Stock Preparation: Handling the hydrochloride salt in DMSO without precipitation.

-

Biophysical Screening: Surface Plasmon Resonance (SPR) workflows for low-affinity detection.[1]

-

Fragment Elaboration: Synthetic pathways for "growing" the fragment into lead-like compounds.[2]

Fragment Profile & Physicochemical Properties

The utility of 3-piperidinyl isonicotinate lies in its dual-pharmacophore nature: the isonicotinic moiety (hydrogen bond acceptor/aromatic stacker) and the piperidine ring (solubilizing group/cationic interaction).

Table 1: Physicochemical Profile

| Property | Value | Significance in FBDD |

| Molecular Weight | 242.70 Da (HCl salt) | Ideal for "Rule of Three" (MW < 300). |

| Heavy Atoms | 15 | Efficient ligand efficiency (LE) probing. |

| cLogP | ~0.8 - 1.2 | High water solubility; low risk of non-specific hydrophobic aggregation. |

| pKa (Piperidine N) | ~9.8 | Protonated at physiological pH; mimics lysine/arginine interactions. |

| pKa (Pyridine N) | ~5.2 | Largely unprotonated at pH 7.4; available for H-bonding. |

| Fsp³ Fraction | 0.45 | High 3D complexity ("Escape from Flatland"). |

Protocol A: Sample Preparation & Solubility Management

Challenge: As a hydrochloride salt, the compound is highly polar. Direct dissolution in 100% DMSO can sometimes lead to "salting out" effects when diluted into buffers if the pH shift is too drastic.

Materials:

-

3-Piperidinyl isonicotinate HCl (Solid)

-

Anhydrous DMSO (Grade: PCR/Spectroscopy)

-

Phosphate Buffered Saline (PBS), pH 7.4

Step-by-Step Procedure:

-

Free Base Consideration (Optional but Recommended for NMR):

-

If using protein-observed NMR (e.g., ¹⁵N-HSQC), the HCl counterion can affect pH in small volumes.

-

Action: Dissolve solid in minimal water, adjust to pH 10 with NaOH, extract with DCM, dry, and re-dissolve in d6-DMSO if a non-salt stock is required.

-

Standard Screening: For SPR/MST, the HCl salt is acceptable if buffered correctly.

-

-

Stock Solution (100 mM):

-

Weigh 24.27 mg of powder.

-

Add 1.0 mL of anhydrous DMSO.

-

Critical Step: Vortex for 30 seconds. Sonicate for 5 minutes at room temperature. Visual inspection must confirm zero particulate matter.

-

-

Working Dilution (for SPR):

-

Target concentration: 1 mM (1% DMSO final).

-

Dilute 10 µL of Stock into 990 µL of Running Buffer.

-

Validation: Measure pH of the working solution. If pH deviates by >0.1 units from the buffer, adjust the buffer capacity (increase HEPES/Phosphate to 50 mM).

-

Protocol B: Surface Plasmon Resonance (SPR) Screening

This fragment often exhibits fast-on/fast-off kinetics (

Experimental Setup:

-

Instrument: Biacore 8K or S200 (or equivalent).

-

Sensor Chip: CM5 (Carboxymethyl dextran) or NTA (for His-tagged proteins).

-

Temperature: 25°C.

Workflow Diagram (DOT):

Caption: Logic flow for SPR screening of high-concentration fragments, emphasizing solvent correction.

Data Interpretation:

-

Square Wave Binding: Look for "box-shape" sensorgrams. Curvature during association usually indicates aggregation or non-specific binding for fragments of this size.

-

Ligand Efficiency (LE):

-

If

, -

Heavy Atoms (HA) = 15.

- . (Acceptable threshold is >0.3).

-

Fragment Elaboration Strategies (Medicinal Chemistry)

Once 3-piperidinyl isonicotinate is identified as a hit, it serves as a "seed." The structure allows for two distinct growth vectors.

Vector 1: The Piperidine Nitrogen (Growth) The secondary amine is the primary handle for library expansion.

-

Reaction: Reductive Amination or Amide Coupling.

-

Goal: Reach into adjacent hydrophobic pockets.

-

Example: React with benzaldehyde derivatives to form N-benzyl analogs.

Vector 2: The Ester Linkage (Optimization) The ester is metabolically labile.

-

Reaction: Hydrolysis to acid + alcohol, followed by bioisostere replacement.

-

Goal: Replace ester with Amide (stable) or Ether (flexible).

Elaboration Pathway Diagram (DOT):

Caption: Strategic evolution of the fragment hit via N-substitution (potency) and linker modification (stability).

References

-

Fragment Library Design (3D Shape)

- Title: Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis.

- Source:RSC Medicinal Chemistry (2022).

-

URL:[Link]

-

SPR Screening Protocols

-

Chemical Properties & Handling

-

Title: this compound Product Data.[5]

- Source: Sigma-Aldrich / Merck.

-

-

Solvent Correction in SPR

- Title: Screening and analysis of fragments using Biacore systems.

- Source: Cytiva Life Sciences.

-

URL:[Link]

Sources

- 1. Fragment Screening by Surface Plasmon Resonance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]

- 4. biorxiv.org [biorxiv.org]

- 5. Matrix Scientific 3-PIPERIDINYL ISONICOTIN-500MG, Quantity: Each of 1 | Fisher Scientific [fishersci.com]

Application Note & Protocol: Preparation of 3-Piperidinyl Isonicotinate Hydrochloride

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis, purification, and characterization of 3-piperidinyl isonicotinate hydrochloride. The synthesis is achieved via a two-step process involving the formation of isonicotinoyl chloride hydrochloride, followed by its esterification with 3-hydroxypiperidine. This application note details the rationale behind key procedural steps, robust methods for purification, and a full suite of analytical techniques for structural verification and purity assessment. The described protocol is designed for reliability and scalability, making it suitable for researchers in medicinal chemistry and drug development.

Introduction

3-Piperidinyl isonicotinate is a heterocyclic compound incorporating both a pyridine and a piperidine moiety. Such scaffolds are of significant interest in medicinal chemistry due to their prevalence in a wide range of biologically active molecules and approved pharmaceuticals. The hydrochloride salt form is often preferred in development settings due to its typically enhanced crystallinity, stability, and aqueous solubility compared to the free base.

This guide provides a validated protocol for the preparation of this compound, beginning from commercially available isonicotinic acid and 3-hydroxypiperidine. The chosen synthetic strategy proceeds through an acid chloride intermediate to ensure a high-yielding and clean esterification reaction.

Reaction Scheme

Step 1: Formation of Isonicotinoyl Chloride Hydrochloride

Isonicotinic Acid + Thionyl Chloride → Isonicotinoyl Chloride Hydrochloride

Step 2: Esterification and Salt Formation

Isonicotinoyl Chloride Hydrochloride + 3-Hydroxypiperidine → this compound

Materials and Equipment

Reagents and Solvents

| Reagent/Solvent | Grade | Supplier | Notes |

| Isonicotinic Acid | ≥99% | Sigma-Aldrich | |

| 3-Hydroxypiperidine | ≥98% | Sigma-Aldrich | |

| Thionyl Chloride (SOCl₂) | Reagent Grade, ≥99% | Sigma-Aldrich | Handle with extreme care in a fume hood.[1][2][3] |

| N,N-Dimethylformamide (DMF) | Anhydrous | Sigma-Aldrich | Used as a catalyst. |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich | |

| Triethylamine (TEA) | ≥99.5% | Sigma-Aldrich | |

| Diethyl Ether | Anhydrous | Sigma-Aldrich | For precipitation/washing. |

| Ethanol | 200 Proof, Anhydrous | Sigma-Aldrich | For recrystallization. |

| Hydrochloric Acid (HCl) | 2.0 M in Diethyl Ether | Sigma-Aldrich | For final salt formation if needed. |

Equipment

-

Round-bottom flasks (various sizes)

-

Magnetic stirrer and stir bars

-

Reflux condenser with drying tube (CaCl₂ or Drierite)

-

Ice-water bath

-

Rotary evaporator

-

Büchner funnel and vacuum flask

-

pH paper or pH meter

-

Standard laboratory glassware

-

Nuclear Magnetic Resonance (NMR) Spectrometer (≥400 MHz)

-

Fourier-Transform Infrared (FTIR) Spectrometer

-

High-Resolution Mass Spectrometer (HRMS)

-

Melting Point Apparatus

Experimental Protocol

PART A: Synthesis of Isonicotinoyl Chloride Hydrochloride

Safety First: Thionyl chloride is highly corrosive, toxic, and reacts violently with water.[1][2][4] All operations must be conducted in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, a face shield, and heavy-duty chemical-resistant gloves.[1][2]

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add isonicotinic acid (12.3 g, 100 mmol).

-

Reagent Addition: In the fume hood, carefully add thionyl chloride (22 mL, 300 mmol) to the flask, followed by 3-4 drops of anhydrous N,N-dimethylformamide (DMF).

-

Rationale: Thionyl chloride serves as both the reagent and solvent. DMF acts as a catalyst to facilitate the formation of the acid chloride.[5] An excess of thionyl chloride is used to drive the reaction to completion.

-

-

Reaction: Equip the flask with a reflux condenser fitted with a drying tube. Stir the mixture at room temperature. A vigorous evolution of HCl and SO₂ gas will be observed.

-

Heating: After the initial gas evolution subsides (approx. 30-45 minutes), gently heat the reaction mixture to 70°C (oil bath) and maintain for 2 hours to ensure complete conversion. The solution should become clear.

-

Removal of Excess Reagent: Cool the mixture to room temperature. Carefully remove the excess thionyl chloride under reduced pressure using a rotary evaporator.

-

Critical Step: Ensure the trapping system for the rotary evaporator is robust and can handle acidic vapors. A base trap (e.g., NaOH solution) is recommended.

-

-

Isolation: The resulting solid is isonicotinoyl chloride hydrochloride. Add anhydrous diethyl ether (100 mL) to the flask and stir to break up the solid. Filter the white crystalline solid under vacuum, wash with another portion of diethyl ether (50 mL), and dry under high vacuum. The product is used directly in the next step.[5]

PART B: Synthesis of this compound

-

Setup: To a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 3-hydroxypiperidine (10.1 g, 100 mmol) and anhydrous dichloromethane (DCM, 200 mL).

-

Cooling: Cool the solution to 0°C using an ice-water bath.

-

Base Addition: Add triethylamine (30.4 mL, 220 mmol) to the stirred solution.

-

Rationale: Two equivalents of base are required. The first equivalent neutralizes the hydrochloride of the isonicotinoyl chloride, and the second equivalent scavenges the HCl generated during the esterification reaction.

-

-

Acid Chloride Addition: Dissolve the isonicotinoyl chloride hydrochloride (17.8 g, 100 mmol) from Part A in anhydrous DCM (100 mL) and add it to the dropping funnel. Add this solution dropwise to the cooled reaction mixture over 30-45 minutes, maintaining the internal temperature below 5°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours under a nitrogen atmosphere.

-

Work-up: Quench the reaction by slowly adding 100 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Separate the organic layer. Extract the aqueous layer twice with DCM (2x 50 mL).

-

Washing: Combine the organic layers and wash with brine (100 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free base as an oil or semi-solid.

PART C: Purification and Hydrochloride Salt Formation

-

Purification (Optional): If significant impurities are detected by TLC or ¹H NMR, the crude free base can be purified by column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane (e.g., 0% to 5% MeOH in DCM).

-

Salt Formation: Dissolve the crude (or purified) free base in a minimal amount of anhydrous ethanol (approx. 50-100 mL).

-

Acidification: Cool the solution in an ice bath. Slowly add 2.0 M HCl in diethyl ether dropwise while stirring until the solution becomes acidic (test with pH paper, pH ~1-2).

-

Crystallization: A white precipitate should form immediately. Continue stirring in the ice bath for 1 hour to maximize precipitation. If precipitation is slow, scratching the inside of the flask with a glass rod can induce crystallization.[6]

-

Isolation: Collect the white solid by vacuum filtration. Wash the filter cake with cold diethyl ether (2 x 50 mL) to remove any residual impurities.

-

Drying: Dry the this compound product in a vacuum oven at 40-50°C to a constant weight.

Process and Characterization Workflow

The overall process from synthesis to final product validation follows a logical sequence to ensure both structural integrity and high purity.

Caption: High-level workflow for the synthesis and quality control of 3-piperidinyl isonicotinate HCl.

Characterization and Quality Control

A validated synthesis requires rigorous analytical confirmation. The following data are expected for the final product.

Summary of Analytical Data

| Test | Specification | Expected Result |

| Appearance | Visual | White to off-white crystalline solid |

| Melting Point | USP <741> | ~190-195 °C (decomposes) |

| ¹H NMR | Structure Confirmation | Conforms to expected structure |

| ¹³C NMR | Structure Confirmation | Conforms to expected structure |

| FTIR | Functional Groups | Key stretches for C=O (ester), C=N, N-H |

| HRMS (ESI+) | Molecular Formula | [M+H]⁺ for C₁₁H₁₄N₂O₂ |

Expected Analytical Results

-

¹H NMR (400 MHz, D₂O): δ ppm ~8.9 (d, 2H, pyridine-H), ~8.0 (d, 2H, pyridine-H), ~5.2 (m, 1H, piperidine-CH-O), ~3.5-3.2 (m, 4H, piperidine-CH₂-N), ~2.2-1.8 (m, 4H, piperidine-CH₂).

-

Note: Peak positions are approximate and can shift based on solvent and concentration. The protonated piperidine amine protons may be broad or exchange with D₂O.

-

-

¹³C NMR (101 MHz, D₂O): δ ppm ~164 (C=O), ~150 (pyridine-CH), ~142 (pyridine-C), ~127 (pyridine-CH), ~72 (piperidine-CH-O), ~48 (piperidine-CH₂-N), ~43 (piperidine-CH₂-N), ~28 (piperidine-CH₂), ~22 (piperidine-CH₂).

-

FTIR (KBr, cm⁻¹): ~3000-2700 (broad, N-H⁺ stretch), ~1735 (s, C=O ester stretch), ~1610 (m, C=N/C=C stretch), ~1280 (s, C-O stretch).

-

HRMS (ESI+): Calculated for [C₁₁H₁₅N₂O₂]⁺ (M+H)⁺: m/z 207.1134. Found: m/z 207.11xx.

Troubleshooting

| Issue | Possible Cause | Recommended Solution |

| Low yield in Part A | Incomplete reaction; moisture contamination. | Ensure anhydrous conditions. Extend reaction time or slightly increase temperature. |

| Oiling out during salt formation | Product melting point is low; supersaturation. | Add more solvent (ethanol) and gently warm to redissolve, then cool slowly. Or, switch to a different solvent system like isopropanol/ether.[6][7] |

| Product is sticky or hygroscopic | Residual solvent or moisture. | Ensure thorough drying under high vacuum. If the issue persists, consider recrystallization from a different solvent system (e.g., ethanol/diethyl ether).[8][9] |

| Broad or inconsistent NMR peaks | Residual acid or base; sample aggregation. | Ensure the work-up was complete. Wash the final product thoroughly with diethyl ether. |

Safety Precautions

-

Thionyl Chloride: Highly corrosive and toxic. Reacts violently with water to release HCl and SO₂ gas. Always handle in a chemical fume hood with appropriate PPE.[1][2][3][4]

-

Triethylamine: Flammable and corrosive. Use in a well-ventilated area.

-

Dichloromethane: Volatile and a suspected carcinogen. Minimize exposure and handle in a fume hood.

-

General: Standard laboratory safety practices should be followed, including the use of safety glasses, lab coats, and gloves. An eyewash station and safety shower should be readily accessible.[2]

Logical Diagram for Characterization

This diagram illustrates the decision-making process for validating the final compound.

Caption: Decision tree for the analytical validation of the synthesized compound.

References

-

State of New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Thionyl Chloride. Retrieved from nj.gov. [Link]

-

University of California, Los Angeles. (2013). Standard Operating Procedures: Thionyl Chloride. Retrieved from ucla.edu. [Link]

-

Penta s.r.o. (2019). Safety Data Sheet: Thionyl chloride. Retrieved from pentachemicals.eu. [Link]

-

Reddit r/Chempros Discussion. (2021). How dangerous is thionyl chloride? Retrieved from reddit.com. [Link]

-

Nichols, L. (n.d.). Recrystallization. In Organic Chemistry Laboratory Techniques. Retrieved from chem.libretexts.org. [Link]

-

Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221–14226. [Link]

-

ResearchGate Discussion. (2018). How can I recrystallize the HCl salt of organic compounds such as fluoxetine hydrochloride? Retrieved from researchgate.net. [Link]

-

European Patent Office. (2007). Crystallization of hydrohalides of pharmaceutical compounds. (EP 2436381 A1). Retrieved from data.epo.org. [Link]

-

LibreTexts Chemistry. (2022). Recrystallization. Retrieved from chem.libretexts.org. [Link]

-

Williams, R. B., et al. (2021). Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. Molecules, 26(9), 2633. [Link]

-

Eichhorn, T., et al. (2023). Synthesis, spectroscopic characterization and DFT analysis of dichlorido(η6-p-cymene)ruthenium(II) complexes with isonicotinate. Journal of the Serbian Chemical Society, 88(12), 1335–1354. [Link]

-

Wang, Y., et al. (2022). Efficient Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. Molecules, 27(5), 1730. [Link]

-

Sciencemadness Discussion Board. (2006). 2,5-DMPEA: hcl formation and preservation. Retrieved from sciencemadness.org. [Link]

-

Deady, L. W., & Korytsky, O. L. (1999). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. E-Journal of Synthetic Organic Chemistry. [Link]

Sources

- 1. nj.gov [nj.gov]

- 2. drexel.edu [drexel.edu]

- 3. reddit.com [reddit.com]

- 4. pentachemicals.eu [pentachemicals.eu]

- 5. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rubingroup.org [rubingroup.org]

- 7. researchgate.net [researchgate.net]

- 8. shd-pub.org.rs [shd-pub.org.rs]

- 9. Sciencemadness Discussion Board - 2,5-DMPEA: hcl formation and preservation - Powered by XMB 1.9.11 [sciencemadness.org]

reagents for acylation of 3-hydroxypiperidine with pyridine carboxylic acids

Application Note: High-Fidelity Acylation of 3-Hydroxypiperidine with Pyridine Carboxylic Acids

Part 1: Executive Summary & Strategic Rationale

The acylation of 3-hydroxypiperidine (3-HP) with pyridine carboxylic acids represents a classic yet deceptive challenge in medicinal chemistry.[1] While a standard amide coupling on paper, the reaction presents three distinct solvato-electronic hurdles:

-

Chemoselectivity: 3-HP contains both a secondary amine and a secondary alcohol. While the amine is more nucleophilic, the pyridine ring's electron-withdrawing nature makes the activated carboxylate highly electrophilic, increasing the risk of competitive

-acylation (ester formation).[1] -

Zwitterionic Solubility: Pyridine carboxylic acids (e.g., nicotinic, picolinic) exist as zwitterions with high crystal lattice energy, resulting in poor solubility in standard non-polar solvents (DCM, Toluene) often used for couplings.[1]

-

Lewis Basicity: The pyridine nitrogen can sequester metal catalysts or interfere with proton-dependent activation cycles in carbodiimide chemistries.

The Solution: This guide prioritizes Propylphosphonic Anhydride (T3P) as the reagent of choice due to its dual ability to solicit high chemoselectivity and simplify the workup of polar pyridine derivatives. We also provide a HATU protocol for sterically demanding substrates.

Part 2: Scientific Foundation & Mechanism[1]

Chemoselectivity: Kinetic vs. Thermodynamic Control

The objective is exclusive

-

Kinetic Control: Under mild conditions (0°C to RT) and stoichiometric control, the amine reacts orders of magnitude faster.

-